4-Hydroxy-alpha,beta-diphenylbenzeneethanol
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Overview
Description
Preparation Methods
The synthesis of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol typically involves the reaction of benzeneethanol with a hydroxyphenyl group under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydroxy-alpha,beta-diphenylbenzeneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
4-Hydroxy-alpha,beta-diphenylbenzeneethanol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is used in studies related to enzyme activity and protein interactions . Additionally, it is used in the industry for the production of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
4-Hydroxy-alpha,beta-diphenylbenzeneethanol can be compared to other similar compounds such as this compound derivatives and analogs . These compounds share similar structural features but may have different functional groups or substitutions that confer unique properties . The uniqueness of this compound lies in its specific combination of hydroxy and phenyl groups, which contribute to its distinct chemical behavior and applications .
Properties
CAS No. |
94549-25-4 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.362 |
IUPAC Name |
4-(2-hydroxy-1,2-diphenylethyl)phenol |
InChI |
InChI=1S/C20H18O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19-22H |
InChI Key |
DKXUMJRKVWUHAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)O |
Synonyms |
2-(p-Hydroxyphenyl)-1,2-diphenylethanol |
Origin of Product |
United States |
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